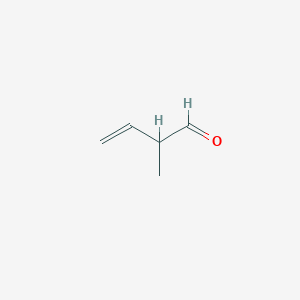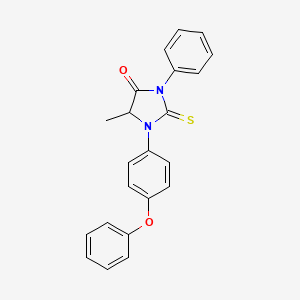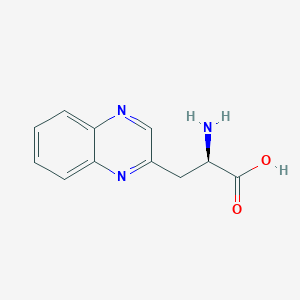
(R)-2-Amino-3-(quinoxalin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid is a chiral amino acid derivative that features a quinoxaline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoxaline ring imparts unique electronic and structural properties, making it a valuable scaffold for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoxaline and a suitable chiral amino acid precursor.
Formation of the Quinoxaline Derivative: The quinoxaline ring is functionalized to introduce the desired substituents. This can be achieved through various methods, including nitration, reduction, and halogenation.
Coupling Reaction: The functionalized quinoxaline derivative is then coupled with the chiral amino acid precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid in high purity.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: To streamline the purification process and ensure consistent product quality.
化学反应分析
Types of Reactions
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: Used as a probe to study enzyme-substrate interactions and receptor binding.
Materials Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
作用机制
The mechanism of action of ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Quinoxaline-2,3-diones: Known for their d-amino acid oxidase inhibitory activities.
Quinazoline: Used in the development of anticancer agents.
Uniqueness
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid is unique due to its chiral nature and the presence of both amino and carboxyl functional groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C11H11N3O2/c12-8(11(15)16)5-7-6-13-9-3-1-2-4-10(9)14-7/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1 |
InChI 键 |
AVZRALYARGQMPH-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C[C@H](C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


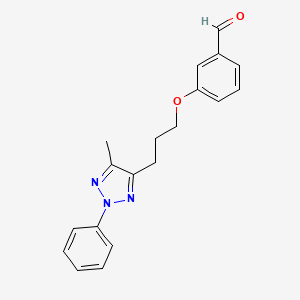
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)
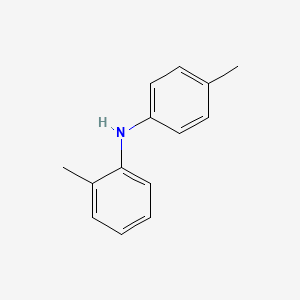
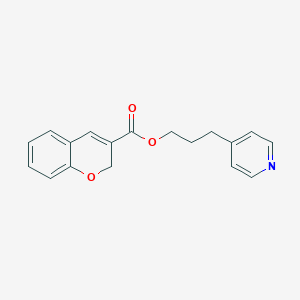
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
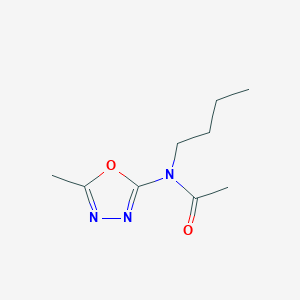
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
